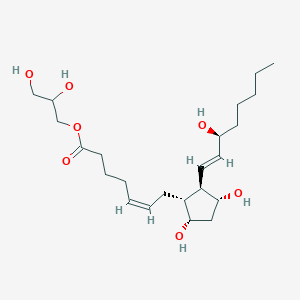

prostaglandin F2alpha 1-glyceryl ester

Übersicht

Beschreibung

Prostaglandin F2alpha 1-glyceryl ester is the glycero-ester of PGF2α. It has been shown to be synthesized by incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . 2-AG has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor .

Synthesis Analysis

The synthesis of prostaglandin F2alpha 1-glyceryl ester involves the incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields has been reported .Molecular Structure Analysis

The molecular formula of prostaglandin F2alpha 1-glyceryl ester is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .Chemical Reactions Analysis

The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .Physical And Chemical Properties Analysis

The molecular formula of prostaglandin F2alpha 1-glyceryl ester is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Treatment

Prostaglandin F2alpha receptor (FP) has been identified as a promising therapeutic target for cardiovascular diseases . Through the FP receptor, PGF2alpha promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes, inducing cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Female Reproductive Function

The FP receptor is required for female reproductive functions such as luteolysis and parturition . It has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

3. Role in Inflammation and Cardiovascular Homeostasis Prostaglandins, including PGF2alpha, are involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . They act on specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Induction of Luteal Regression

PGF2alpha is essential for the induction of the corpus luteum regression, which in turn reduces progesterone production . This process is crucial for the regulation of ovarian cyclicity and the maintenance of pregnancy .

5. Role in Cellular Proliferation, Survival, and Apoptosis Early growth response (EGR) proteins, which are strongly linked to cellular proliferation, survival, and apoptosis, show rapid elevation after a luteolytic dose of PGF2alpha . EGR1 is involved in the transactivation of many genes, including TGFβ1, which plays an important role during luteal regression .

Regulation of Hepatic Glucose Metabolism

Circulating levels of PGF2alpha are markedly elevated in diabetes, and it has been suggested that PGF2alpha may regulate hepatic glucose metabolism . This could have implications for the treatment of type 2 diabetes, where gluconeogenesis is drastically increased .

7. Production, Metabolism, and Bioactivity of Prostaglandin Glycerol Esters The products of 2-arachidonoylglycerol (2-AG) oxygenation, prostaglandin glycerol esters (PG-Gs), are analogous to canonical prostaglandins . These compounds have been detected in intact animals, suggesting potential roles in various biological processes .

Potential Therapeutic Translation

The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . This could lead to the development of new treatments for a range of conditions .

Wirkmechanismus

Target of Action

PGF2alpha-G primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

PGF2alpha-G acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This interaction with its targets results in changes in cellular processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Pathways

The biochemical pathways affected by PGF2alpha-G involve the synthesis of prostanoids, including prostaglandin (PG) E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2alpha . These are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Pharmacokinetics

The elimination half-life of PGF2alpha is less than 1 minute in blood plasma . This suggests that PGF2alpha-G may also have a short half-life and rapid clearance, which could impact its bioavailability.

Result of Action

Through the FP receptor, PGF2alpha-G promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats

Action Environment

The action of PGF2alpha-G can be influenced by environmental factors. For instance, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF2alpha . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Thus, the action, efficacy, and stability of PGF2alpha-G can be influenced by the balance of ROS and SOD in the environment.

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPOVHSHWJQNI-OMVDPNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

prostaglandin F2alpha 1-glyceryl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

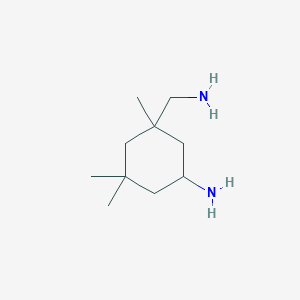

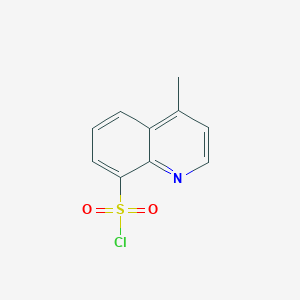

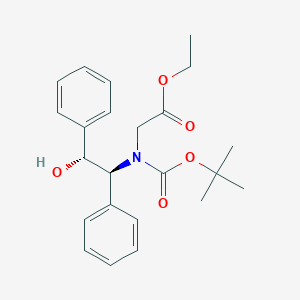

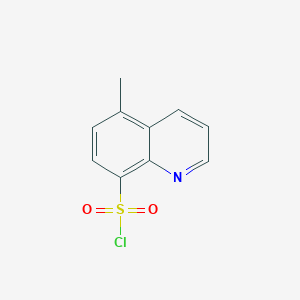

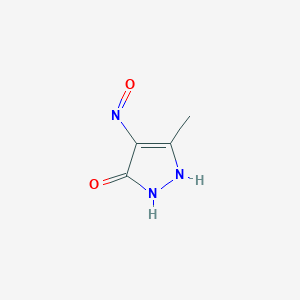

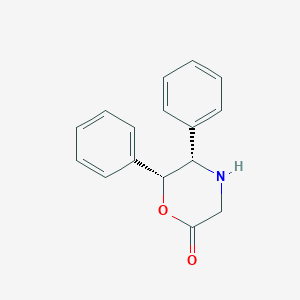

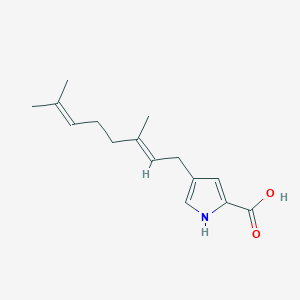

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)